molecular formula C21H16FNO5S B11063890 N-(dibenzo[b,d]furan-2-ylsulfonyl)-4-fluorophenylalanine

N-(dibenzo[b,d]furan-2-ylsulfonyl)-4-fluorophenylalanine

Cat. No.: B11063890
M. Wt: 413.4 g/mol
InChI Key: SJPXJSANXSAHSU-UHFFFAOYSA-N
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Description

N-(dibenzo[b,d]furan-2-ylsulfonyl)-4-fluorophenylalanine is a complex organic compound that features a dibenzofuran moiety, a sulfonyl group, and a fluorinated phenylalanine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(dibenzo[b,d]furan-2-ylsulfonyl)-4-fluorophenylalanine typically involves multiple steps. The dibenzofuran moiety can be synthesized through O-arylation reactions followed by cyclization of diaryl ethers . The sulfonylation of the dibenzofuran can be achieved using sulfonyl chlorides under basic conditions. The final step involves coupling the sulfonylated dibenzofuran with 4-fluorophenylalanine using peptide coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(dibenzo[b,d]furan-2-ylsulfonyl)-4-fluorophenylalanine can undergo various chemical reactions, including:

    Oxidation: The dibenzofuran moiety can be oxidized to form dibenzofuran-2,3-dione.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The fluorine atom on the phenylalanine residue can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Dibenzofuran-2,3-dione.

    Reduction: The corresponding sulfide derivative.

    Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(dibenzo[b,d]furan-2-ylsulfonyl)-4-fluorophenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(dibenzo[b,d]furan-2-ylsulfonyl)-4-fluorophenylalanine involves its interaction with specific molecular targets. The dibenzofuran moiety can intercalate with DNA, while the sulfonyl group can form covalent bonds with nucleophilic sites on proteins. The fluorinated phenylalanine residue can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(dibenzo[b,d]furan-2-ylsulfonyl)-4-fluorophenylalanine is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H16FNO5S

Molecular Weight

413.4 g/mol

IUPAC Name

2-(dibenzofuran-2-ylsulfonylamino)-3-(4-fluorophenyl)propanoic acid

InChI

InChI=1S/C21H16FNO5S/c22-14-7-5-13(6-8-14)11-18(21(24)25)23-29(26,27)15-9-10-20-17(12-15)16-3-1-2-4-19(16)28-20/h1-10,12,18,23H,11H2,(H,24,25)

InChI Key

SJPXJSANXSAHSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)S(=O)(=O)NC(CC4=CC=C(C=C4)F)C(=O)O

Origin of Product

United States

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